N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

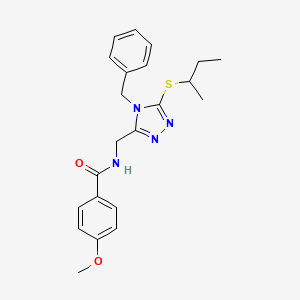

N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CAS: 476447-82-2) is a 1,2,4-triazole derivative with the molecular formula C22H26N4O2S and a molecular weight of 410.5 g/mol . Its structure features:

- A 4-benzyl group at position 4 of the triazole ring.

- A sec-butylthio substituent at position 4.

- A 4-methoxybenzamide moiety attached via a methylene bridge to position 2.

This compound’s structural design combines hydrophobic (sec-butylthio, benzyl) and polar (methoxybenzamide) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[(4-benzyl-5-butan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S/c1-4-16(2)29-22-25-24-20(26(22)15-17-8-6-5-7-9-17)14-23-21(27)18-10-12-19(28-3)13-11-18/h5-13,16H,4,14-15H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAKFWUTBLBGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the introduction of the benzyl, sec-butylthio, and methoxybenzamide groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in 1,2,4-Triazole Derivatives

Substituent Variations at Position 5

- Compound 51 () : 4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide.

- Compound 53 (): Contains a 4-methoxyphenyl group at position 5.

Substituent Variations at Position 4

- YUKA2 (): N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide. Key difference: Substitutes the benzyl group with an allyl chain and replaces sec-butylthio with a mercapto group.

Heterocyclic Core Modifications

- N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (): Replaces the triazole core with an imidazole-thiol system.

Physicochemical Properties

Melting Points

- Compound 52 () : Melting point of 277–279°C , attributed to the trifluoromethyl group’s strong electron-withdrawing effects .

Solubility and Lipophilicity

- The sec-butylthio group in the target compound contributes to hydrophobicity, whereas the 4-methoxybenzamide moiety enhances solubility in polar solvents like ethanol or DMSO.

- OLC15 (): N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide.

Biological Activity

N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound characterized by its complex structure, which includes a triazole ring and various functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is with a molecular weight of 376.5 g/mol. The structure can be depicted as follows:

| Component | Details |

|---|---|

| CAS Number | 476449-56-6 |

| Molecular Weight | 376.5 g/mol |

| Molecular Formula | C19H28N4O2S |

Antitumor Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant antitumor properties. For example, related compounds have shown the ability to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that these compounds can effectively reduce viability in lung cancer cell lines such as A549 and HCC827, with IC50 values indicating their potency:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 2.12 ± 0.21 |

| HCC827 | 5.13 ± 0.97 |

| NCI-H358 | 0.85 ± 0.05 |

These findings suggest that N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide may possess similar antitumor activity due to its structural similarities to other effective triazole derivatives .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored through various assays against both Gram-positive and Gram-negative bacteria. The results indicate that triazole derivatives can exhibit significant antibacterial properties. For instance, compounds with similar structural motifs have shown promising results against Staphylococcus aureus and Escherichia coli, suggesting that N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide may also be effective in this regard .

The biological activities of N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide are hypothesized to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The triazole ring allows for binding to active sites on enzymes, potentially inhibiting their activity.

- Signaling Pathway Modulation : It may disrupt key signaling pathways involved in cell proliferation and survival.

- DNA Interaction : Similar compounds have shown the ability to bind DNA, affecting replication and transcription processes.

Case Studies

A comparative analysis was conducted on various triazole derivatives to assess their biological activities:

Study Overview

In a study evaluating the antitumor effects of several triazole-based compounds:

- Compounds Tested : Compounds with varying substituents on the triazole ring.

- Methodology : Both 2D and 3D cell culture assays were used to assess cytotoxicity.

Results Summary

The results indicated that modifications to the triazole structure significantly influenced biological activity. Compounds with bulky groups showed enhanced potency against cancer cell lines while maintaining lower toxicity profiles towards normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.